5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate
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Overview
Description
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple indole groups, which are fused to form a larger, more complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Indole Core: This step involves the cyclization of precursor molecules to form the indole core structure.
Substitution Reactions: Various substituents, such as methoxy and methyl groups, are introduced through substitution reactions.
Formation of the Hydrogensulfate Salt: The final step involves the conversion of the indolium compound to its hydrogensulfate salt form through a reaction with sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Scientific Research Applications
5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate
- 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride
Uniqueness
Compared to similar compounds, 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is unique due to its specific hydrogensulfate salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
85283-78-9 |
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Molecular Formula |
C29H30N2O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
NJPNVCQLPSZMHN-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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